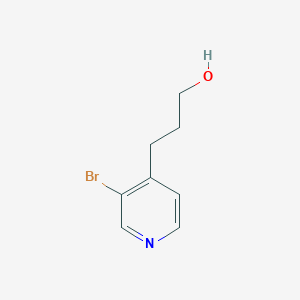

3-Bromo-4-(3-hydroxypropyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromopyridin-4-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-8-6-10-4-3-7(8)2-1-5-11/h3-4,6,11H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMZEYFJEDBAGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CCCO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472864 | |

| Record name | 3-Bromo-4-(3-hydroxypropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229184-01-4 | |

| Record name | 3-Bromo-4-pyridinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229184-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(3-hydroxypropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 3 Bromo 4 3 Hydroxypropyl Pyridine

Retrosynthetic Analysis and Key Disconnections for 3-Bromo-4-(3-hydroxypropyl)pyridine

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com For 3-Bromo-4-(3-hydroxypropyl)pyridine, the primary disconnections involve the carbon-carbon bond of the side chain and the carbon-bromine bond on the pyridine (B92270) ring.

A logical retrosynthetic approach would involve two main bond disconnections:

C4-Side Chain Disconnection: Breaking the bond between the pyridine ring at the C-4 position and the 3-hydroxypropyl side chain. This leads to a 3-bromo-4-halopyridine (or another activated pyridine derivative) and a suitable three-carbon synthon.

C3-Br Disconnection: Disconnecting the bromine atom at the C-3 position. This suggests a precursor such as 4-(3-hydroxypropyl)pyridine, which would then need to be selectively brominated.

Considering these disconnections, two primary synthetic routes emerge:

Route A: Start with a pre-brominated pyridine and introduce the side chain.

Route B: Begin with a pyridine bearing the side chain and then introduce the bromine atom.

The choice between these routes depends on the availability of starting materials and the feasibility of achieving the desired regioselectivity in the key bond-forming steps.

Bromination Strategies for Pyridine Nucleus Functionalization

The introduction of a bromine atom onto the pyridine ring is a critical step in the synthesis of 3-Bromo-4-(3-hydroxypropyl)pyridine. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions, including bromination, are generally more challenging than for benzene (B151609) and require specific strategies to achieve the desired regioselectivity. youtube.com

Regioselective Bromination of Pyridine and its Derivatives

Direct bromination of pyridine itself is often difficult and can lead to a mixture of products. youtube.com However, the presence of activating or directing groups on the pyridine ring can significantly influence the outcome of the reaction.

Electrophilic bromination of pyridine typically occurs at the 3-position. youtube.com This is because the intermediates formed by attack at the 2- or 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. youtube.com For instance, the bromination of pyridine with bromine in the presence of sulfuric acid at high temperatures can yield 3-bromopyridine (B30812). google.com

The presence of a substituent at the 4-position, such as an alkyl group, can further influence the regioselectivity. While the 4-substituent directs towards the 3- and 5-positions, the inherent reactivity of the pyridine ring still favors substitution at the 3-position. Studies on the bromination of substituted pyridines have shown that N-bromosuccinimide (NBS) can be an effective reagent, sometimes offering milder reaction conditions compared to elemental bromine. thieme-connect.com

| Reagent | Conditions | Product(s) | Notes |

| Br₂/H₂SO₄ | 130-140°C | 3-Bromopyridine | High temperature required. google.com |

| NBS | Acetonitrile or CCl₄ | Varies with substrate | Can offer high regioselectivity for activated pyridines. thieme-connect.com |

Indirect Bromination Approaches via Precursors

An alternative to direct bromination is the use of a precursor molecule that can be converted to the bromo-derivative. A common strategy involves the Sandmeyer reaction, starting from an aminopyridine.

For the synthesis of 3-bromo-4-methylpyridine (B15001), a method has been reported starting from 4-methyl-3-nitropyridine (B1297851). google.com This involves the reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction where the amino group is diazotized and subsequently replaced by a bromine atom. google.com This approach offers excellent regiocontrol as the position of the bromine atom is determined by the initial position of the nitro group.

A similar strategy could be envisioned for 3-Bromo-4-(3-hydroxypropyl)pyridine, starting from a suitable 4-(3-hydroxypropyl)-3-nitropyridine precursor.

Synthetic Approaches for Introducing the 3-Hydroxypropyl Side Chain at the C-4 Position

The introduction of the 3-hydroxypropyl side chain at the C-4 position of the pyridine ring is another key synthetic challenge. This can be achieved through various carbon-carbon bond-forming reactions followed by functional group manipulations.

Carbon-Carbon Bond Formation Reactions (e.g., Alkylation, Olefination followed by Reduction)

Several methods exist for the C-4 alkylation of pyridines. One approach involves the reaction of a pyridine with an organometallic reagent. For instance, mechanochemically activated magnesium has been shown to mediate the direct C-4-H alkylation of pyridines with alkyl halides, demonstrating excellent regioselectivity. organic-chemistry.org This method tolerates various functional groups, including alcohols. organic-chemistry.org

Another powerful method for C-4 alkylation is the Minisci reaction, which involves the reaction of a protonated pyridine with a radical species. A blocking group strategy has been developed to achieve highly regioselective C-4 alkylation of pyridines using this reaction. nih.gov

Cross-coupling reactions, such as the Suzuki or Negishi coupling, are also viable options. These would typically involve reacting a 4-halopyridine with an appropriate organoboron or organozinc reagent containing the 3-hydroxypropyl moiety. For example, a bromo-substituted indole (B1671886) was successfully coupled with pyridyl stannate using a palladium catalyst. acs.org

An alternative to direct alkylation is a two-step sequence involving an olefination reaction followed by reduction. For example, a 4-formylpyridine could undergo a Wittig reaction with a suitable phosphonium (B103445) ylide to introduce a three-carbon unsaturated chain, which can then be reduced to the saturated alkyl chain.

Functional Group Transformations to Yield the Hydroxyl Moiety

Once the carbon skeleton of the side chain is in place, the terminal hydroxyl group can be introduced through various functional group transformations.

If the side chain is introduced with a different functional group at the terminus, such as an ester or a ketone, it can be reduced to the corresponding alcohol. For example, a carboxylic acid can be reduced to a primary alcohol using a reducing agent like lithium aluminum hydride. youtube.com

Alternatively, if a protected alcohol was used during the carbon-carbon bond formation step, a deprotection step would be the final transformation to yield the free hydroxyl group. Common protecting groups for alcohols include silyl (B83357) ethers or benzyl (B1604629) ethers, which can be removed under specific conditions. The choice of protecting group is crucial to ensure its stability during the preceding synthetic steps.

The conversion of a hydroxyl group to a better leaving group, such as a halide, is a common strategy in organic synthesis. nih.gov This can be achieved using reagents like phosphorus halides. nih.gov Conversely, a terminal halide on the alkyl chain can be converted to a hydroxyl group via nucleophilic substitution with a hydroxide (B78521) source.

Multi-step Synthetic Sequences and Optimization Strategies

A plausible and efficient multi-step synthetic route for 3-Bromo-4-(3-hydroxypropyl)pyridine can be designed starting from readily available precursors. The key challenges in the synthesis are the selective introduction of substituents at the 3- and 4-positions of the pyridine ring and the construction of the 3-hydroxypropyl side chain.

One potential synthetic pathway commences with the synthesis of 3-bromo-4-methylpyridine, which can then be further functionalized to introduce the desired side chain.

Route 1: From 4-Methylpyridine (B42270)

A common starting material for this synthesis is 4-methylpyridine. The synthesis can be broken down into the following key steps:

Nitration of 4-Methylpyridine: The first step involves the nitration of 4-methylpyridine to produce 4-methyl-3-nitropyridine. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Reduction of the Nitro Group: The nitro group of 4-methyl-3-nitropyridine is then reduced to an amino group to yield 4-methyl-3-aminopyridine. This reduction can be achieved through catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C). google.com

Sandmeyer Reaction: The amino group is then converted to a bromo group via a Sandmeyer reaction. This involves diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a bromide source (e.g., hydrobromic acid and copper(I) bromide), yielding 3-bromo-4-methylpyridine. google.com

Side-Chain Elongation and Functionalization: The methyl group of 3-bromo-4-methylpyridine can be elongated and functionalized to form the 3-hydroxypropyl side chain. This can be achieved through a few different approaches:

Approach A: Grignard Reaction with an Aldehyde:

The methyl group can be halogenated, for example, using N-bromosuccinimide (NBS) under radical initiation, to form 3-bromo-4-(bromomethyl)pyridine.

This can then be converted to the corresponding Grignard reagent, which can react with a suitable two-carbon aldehyde, such as acetaldehyde. Subsequent reduction of the resulting secondary alcohol would yield the target compound.

Approach B: Hydroboration-Oxidation of an Alkene:

The methyl group can be converted to an allyl group. This could potentially be achieved through a multi-step process involving initial halogenation followed by a coupling reaction (e.g., with allylmagnesium bromide).

The resulting 4-allyl-3-bromopyridine can then undergo hydroboration-oxidation. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgkhanacademy.org This reaction typically uses a borane (B79455) reagent (e.g., BH3 in THF) followed by oxidation with hydrogen peroxide and a base (e.g., NaOH), and it results in the anti-Markovnikov addition of a hydroxyl group to the terminal carbon of the double bond, yielding 3-Bromo-4-(3-hydroxypropyl)pyridine. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgkhanacademy.org

Optimization Strategies:

| Step | Parameters to Optimize | Potential Improvements |

| Nitration | Reaction temperature, reaction time, ratio of nitric acid to sulfuric acid. | Careful control of temperature to minimize side reactions and improve regioselectivity. |

| Reduction | Catalyst type and loading, hydrogen pressure, temperature, and solvent. | Screening different catalysts (e.g., PtO2, Raney Nickel) and optimizing reaction conditions to achieve high yield and purity. clockss.org |

| Sandmeyer Reaction | Diazotization temperature, concentration of reagents, and the copper catalyst. | Maintaining a low temperature during diazotization is crucial to prevent decomposition of the diazonium salt. |

| Side-Chain Functionalization | Choice of reagents, reaction conditions (temperature, solvent), and purification methods. | For the hydroboration-oxidation route, using a bulky borane reagent like 9-BBN can improve regioselectivity. masterorganicchemistry.com |

Considerations for Scalable and Sustainable Synthesis of 3-Bromo-4-(3-hydroxypropyl)pyridine

Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, cost-effectiveness, and environmental sustainability.

Scalability Considerations:

Reagent Selection and Cost: The cost and availability of starting materials and reagents are critical for large-scale production. For instance, while some specialized catalysts may offer high yields, their cost might be prohibitive for industrial-scale synthesis.

Process Safety: Reactions involving hazardous reagents like nitric acid, sulfuric acid, and potentially unstable intermediates like diazonium salts require strict safety protocols and specialized equipment for large-scale operations. Exothermic reactions need efficient heat management systems to prevent runaways.

Reaction Work-up and Purification: The purification of intermediates and the final product can be a significant bottleneck in scaling up. Developing efficient extraction, crystallization, or distillation methods is crucial. Chromatographic purification, while common in the lab, is often not feasible for large quantities.

Equipment: The choice of reactors and other processing equipment must be suitable for the reaction conditions (e.g., pressure, temperature, corrosive materials).

Sustainability Considerations:

Green Chemistry Principles: The synthesis should be designed to align with the principles of green chemistry. This includes:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives (e.g., water, ethanol) where possible. For instance, exploring enzymatic reductions as an alternative to using heavy metal catalysts.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible to reduce energy consumption.

Waste Reduction: Minimizing the formation of byproducts and developing methods for recycling or safely disposing of waste.

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents as they are used in smaller amounts and can often be recycled and reused. For example, developing a robust and recyclable catalyst for the reduction or coupling steps would significantly improve the sustainability of the process.

Telescoping Reactions: Combining multiple reaction steps into a single pot without isolating intermediates (a "one-pot" or "telescoped" process) can significantly reduce solvent usage, waste generation, and processing time, leading to a more sustainable and efficient synthesis.

By carefully considering these factors during the route design and optimization phases, a practical, economical, and environmentally responsible process for the synthesis of 3-Bromo-4-(3-hydroxypropyl)pyridine can be developed.

Spectroscopic Characterization for Structural Elucidation of 3 Bromo 4 3 Hydroxypropyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of atoms within a molecule. For 3-Bromo-4-(3-hydroxypropyl)pyridine, both proton (¹H) and carbon-¹³ (¹³C) NMR, along with two-dimensional techniques, are invaluable for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of 3-Bromo-4-(3-hydroxypropyl)pyridine is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the 3-hydroxypropyl side chain. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

The pyridine ring protons, being in an aromatic system, will appear in the downfield region (typically δ 7.0-9.0 ppm). The proton at position 2 (H-2) is anticipated to be the most deshielded due to its proximity to the electronegative nitrogen atom, appearing as a singlet or a narrow doublet. The proton at position 6 (H-6) would likely appear as a doublet, coupled to the proton at position 5 (H-5). Similarly, H-5 is expected to be a doublet of doublets, showing coupling to both H-6 and the side chain.

The protons of the 3-hydroxypropyl side chain will be found in the more upfield region of the spectrum. The methylene (B1212753) group adjacent to the pyridine ring (-CH₂-Ar) would likely resonate around δ 2.7-3.0 ppm as a triplet. The central methylene group (-CH₂-CH₂-CH₂OH) is expected around δ 1.8-2.1 ppm as a quintet, and the methylene group bearing the hydroxyl function (-CH₂-OH) would appear further downfield, around δ 3.6-3.9 ppm, as a triplet. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for 3-Bromo-4-(3-hydroxypropyl)pyridine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (Pyridine) | 8.5 - 8.7 | s | - |

| H-6 (Pyridine) | 8.3 - 8.5 | d | ~5 |

| H-5 (Pyridine) | 7.3 - 7.5 | d | ~5 |

| -CH₂-OH | 3.6 - 3.9 | t | ~6-7 |

| Ar-CH₂- | 2.7 - 3.0 | t | ~7-8 |

| -CH₂-CH₂-CH₂OH | 1.8 - 2.1 | quint | ~7 |

| -OH | Variable | br s | - |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The pyridine ring carbons will resonate in the aromatic region (δ 120-160 ppm). The carbon atom bonded to the bromine (C-3) will have its chemical shift influenced by the heavy atom effect, typically appearing in the δ 115-125 ppm range. The carbons adjacent to the nitrogen (C-2 and C-6) will be significantly downfield.

The aliphatic carbons of the 3-hydroxypropyl chain will appear in the upfield region (δ 20-70 ppm). The carbon bearing the hydroxyl group (C-OH) is expected around δ 60-65 ppm, while the other two methylene carbons will be at higher field.

Table 2: Predicted ¹³C NMR Data for 3-Bromo-4-(3-hydroxypropyl)pyridine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~150 |

| C-6 (Pyridine) | ~148 |

| C-4 (Pyridine) | ~145 |

| C-5 (Pyridine) | ~125 |

| C-3 (Pyridine) | ~120 |

| -CH₂-OH | ~62 |

| Ar-CH₂- | ~35 |

| -CH₂-CH₂-CH₂OH | ~30 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For instance, it would show cross-peaks between H-5 and H-6 on the pyridine ring, and between the adjacent methylene groups in the 3-hydroxypropyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the proton signal at δ ~3.7 ppm would show a correlation to the carbon signal at δ ~62 ppm, confirming the -CH₂-OH group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting the side chain to the pyridine ring. For example, correlations would be expected between the protons of the Ar-CH₂- group and the pyridine carbons C-3, C-4, and C-5.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of Hydroxyl Group Vibrations

The most prominent feature in the IR spectrum of 3-Bromo-4-(3-hydroxypropyl)pyridine would be the absorption band of the hydroxyl (-OH) group. A broad, strong band is expected in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations, with the broadening resulting from hydrogen bonding. The C-O stretching vibration of the primary alcohol would appear as a strong band in the region of 1050-1150 cm⁻¹.

Characterization of Pyridine Ring and C-Br Vibrations

The pyridine ring will exhibit several characteristic absorption bands. The C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic protons are expected just above 3000 cm⁻¹, while C-H out-of-plane bending vibrations will be observed in the 700-900 cm⁻¹ region.

The carbon-bromine (C-Br) stretching vibration is expected to produce a medium to strong absorption band in the lower frequency region of the spectrum, typically between 500 and 650 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for 3-Bromo-4-(3-hydroxypropyl)pyridine

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850-2960 | Medium |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 | Medium to Strong |

| Alcohol | C-O Stretch | 1050-1150 | Strong |

| Aromatic C-H | C-H Bend (out-of-plane) | 700-900 | Medium to Strong |

| Carbon-Bromine | C-Br Stretch | 500-650 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This information is fundamental for determining the molecular weight of a compound and can also be used to deduce its structural features through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the parent ion, thereby confirming the molecular formula. For 3-Bromo-4-(3-hydroxypropyl)pyridine (C₈H₁₀BrNO), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

The presence of bromine is a key isotopic signature to observe in the mass spectrum. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum for bromine-containing fragments, where the two peaks are of nearly equal intensity and separated by two mass units. The precise mass measurement by HRMS can distinguish between different elemental compositions that might otherwise have the same nominal mass.

Table 1: Theoretical Isotopic Data for 3-Bromo-4-(3-hydroxypropyl)pyridine

| Isotope Formula | Exact Mass | Relative Abundance (%) |

| C₈H₁₀⁷⁹BrNO | 218.9949 | 100.0 |

| C₈H₁₀⁸¹BrNO | 220.9929 | 97.3 |

The choice of ionization technique is critical in mass spectrometry as it can influence the extent of fragmentation. "Soft" ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are typically used to observe the intact molecular ion with minimal fragmentation. Conversely, "hard" ionization techniques like Electron Ionization (EI) impart more energy to the molecule, leading to extensive fragmentation.

The fragmentation pattern provides a "fingerprint" of the molecule, offering valuable structural information. For 3-Bromo-4-(3-hydroxypropyl)pyridine, key fragmentation pathways can be predicted based on its structure. The bond between the propyl chain and the pyridine ring is a likely point of cleavage. Loss of the hydroxypropyl group or parts of it, such as a water molecule (H₂O) from the alcohol, are also common fragmentation events. The bromine atom can also be lost as a radical.

Table 2: Predicted Fragmentation Data for 3-Bromo-4-(3-hydroxypropyl)pyridine

| Fragment Ion | Proposed Structure | Key Cleavage |

| [M-H₂O]⁺ | Ion resulting from dehydration | Loss of a water molecule |

| [M-C₃H₆O]⁺ | Ion resulting from cleavage of the propyl chain | Benzylic cleavage |

| [M-Br]⁺ | Ion resulting from the loss of a bromine atom | Carbon-Bromine bond scission |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule, typically from a bonding or non-bonding orbital to an anti-bonding orbital (e.g., π → π* and n → π* transitions). The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The pyridine ring in 3-Bromo-4-(3-hydroxypropyl)pyridine contains π electrons and is the primary chromophore responsible for UV absorption. The presence of substituents on the pyridine ring, such as the bromo and hydroxypropyl groups, can influence the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). The bromo group, being an auxochrome, can cause a bathochromic (red) shift or a hypsochromic (blue) shift in the λmax depending on its position and electronic effects. The hydroxypropyl group is generally expected to have a minor effect on the electronic transitions of the pyridine ring.

The UV-Vis spectrum of 3-Bromo-4-(3-hydroxypropyl)pyridine, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show characteristic absorption bands for a substituted pyridine.

Table 3: Expected UV-Vis Absorption Data for 3-Bromo-4-(3-hydroxypropyl)pyridine

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| Ethanol | ~260-270 | To be determined experimentally | π → π* |

Chemical Reactivity and Transformation Pathways of 3 Bromo 4 3 Hydroxypropyl Pyridine

Reactivity of the Aryl Bromide Moiety on the Pyridine (B92270) Ring

The carbon-bromine bond at the C-3 position of the pyridine ring is a key site for functionalization. Its reactivity is influenced by the electronic nature of the pyridine ring and the position of the bromine atom relative to the nitrogen.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a fundamental transformation. The electron-withdrawing nature of the ring nitrogen facilitates nucleophilic attack, particularly at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen. stackexchange.com At these positions, the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com

However, direct SNAr at the C-3 (meta) position of 3-bromopyridine (B30812) is generally disfavored because this resonance stabilization is not possible. stackexchange.com Consequently, forcing conditions are often required, and such reactions are less common.

A more effective, albeit indirect, strategy for achieving 4-substitution from 3-bromopyridines has been developed. nih.govrsc.org This method involves a base-catalyzed aryl halide isomerization. The process is believed to proceed through the formation of a highly reactive 3,4-pyridyne intermediate, which is then intercepted by a nucleophile. nih.govrsc.org While interception of the pyridyne can lead to a mixture of 3- and 4-substituted products, the reaction can be driven selectively toward the 4-substituted product. nih.gov This selectivity arises because the initial 3-bromopyridine isomerizes to the more reactive 4-bromopyridine, which then rapidly undergoes a facile SNAr reaction, pulling the equilibrium towards the 4-substituted product. rsc.orgrsc.org This tandem isomerization-substitution pathway enables the formal substitution at the C-4 position using 3-bromopyridine as a readily available starting material. nih.govrsc.org A variety of nucleophiles can be employed in this transformation. rsc.org

| Nucleophile Type | Specific Nucleophile | Product Type | Reference |

|---|---|---|---|

| Alcohols | Alkanols, Phenols | 4-Alkoxypyridines, 4-Aryloxypyridines | nih.govrsc.org |

| Amines | Indoline | 4-Aminopyridines | rsc.org |

| Water | Hydroxide (B78521) source | 4-Hydroxypyridines | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in 3-Bromo-4-(3-hydroxypropyl)pyridine is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. wikipedia.orglibretexts.org The presence of the free hydroxyl group on the side chain may require protection in some cases to prevent interference with the catalyst or reagents, though many modern catalytic systems exhibit high functional group tolerance. wikipedia.org

Heck Reaction: The Heck, or Mizoroki-Heck, reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by palladium complexes and requires a base. wikipedia.orgnih.gov Substituted 3-bromopyridines are known to be effective substrates in this transformation, yielding the corresponding vinylpyridines. researchgate.net

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling is a versatile reaction that pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester. libretexts.orgnih.gov This reaction is widely used for creating biaryl structures or introducing alkyl and vinyl groups. libretexts.org The reaction of 3-bromopyridines is well-established, demonstrating the utility of this position for C-C bond formation. nih.govmdpi.com

Sonogashira Reaction: The Sonogashira reaction facilitates the coupling of the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper salts in the presence of a base. wikipedia.org This method is effective for various bromopyridines, enabling the introduction of an alkynyl moiety at the C-3 position. nih.govwikipedia.org

Stille Reaction: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and the stability of the organotin reagents. wikipedia.org While concerns about tin toxicity exist, the reaction remains a powerful synthetic tool. organic-chemistry.org It has been shown to be effective for coupling with bromopyridines, sometimes succeeding where other methods are less efficient. nih.gov

Negishi Reaction: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl bromide. wikipedia.orgorganic-chemistry.org Palladium or nickel complexes can catalyze the reaction. wikipedia.org Palladium catalysts generally offer higher yields and functional group tolerance. wikipedia.org The reaction is notable for its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds, making it highly versatile. wikipedia.orgresearchgate.net

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Reference |

|---|---|---|---|---|---|

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃, NaOAc | DMF, NMP, Acetonitrile | wikipedia.orgnih.gov |

| Suzuki-Miyaura | Boronic acid/ester | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | libretexts.orgmdpi.com |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Et₃N, Diisopropylamine | THF, DMF | wikipedia.orglibretexts.org |

| Stille | Organostannane | Pd(PPh₃)₄, Pd₂(dba)₃ | (Often no base needed) | THF, Dioxane, DMF | wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc | Pd(PPh₃)₄, Pd(dppf)Cl₂ | (Not required) | THF, Dioxane | wikipedia.orgorganic-chemistry.org |

C-Br Bond Activation and Further Functionalization

Beyond palladium catalysis, the C-Br bond can be activated through other means. Halogen-metal exchange, typically using organolithium reagents at low temperatures, can convert the aryl bromide into a potent nucleophilic organolithium species. This intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups. However, the presence of other functional groups and the acidic protons on the pyridine ring can complicate this approach.

The "halogen dance" reaction, mentioned in the context of SNAr, is another example of C-Br bond activation, where a strong base induces migration of the halogen around the ring. nih.gov This highlights the mobility of the bromine atom under specific basic conditions, offering alternative, though often less selective, pathways for functionalization compared to the highly reliable cross-coupling reactions.

Transformations Involving the 3-Hydroxypropyl Side Chain

The 4-(3-hydroxypropyl) side chain offers a secondary site for chemical modification, independent of the aryl bromide. The primary alcohol is a versatile functional group that can undergo both oxidation and substitution reactions.

Oxidation Reactions of the Primary Alcohol

The primary alcohol of the 3-hydroxypropyl group can be oxidized to afford either the corresponding aldehyde, 3-(3-bromopyridin-4-yl)propanal, or the carboxylic acid, 3-(3-bromopyridin-4-yl)propanoic acid. The choice of oxidant and reaction conditions determines the outcome.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Commonly used reagents for this transformation include Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC), or conditions such as the Swern or Dess-Martin periodinane oxidations. These methods are generally effective for oxidizing primary alcohols without over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or a two-step procedure involving a mild oxidation to the aldehyde followed by a subsequent oxidation (e.g., with sodium chlorite, Pinnick oxidation) can be employed to achieve this transformation.

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group itself is a poor leaving group for nucleophilic substitution (Sₙ2) reactions. Therefore, it must first be converted into a better leaving group. This is typically achieved by transforming the alcohol into a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Activation of the Hydroxyl Group: Reaction of 3-Bromo-4-(3-hydroxypropyl)pyridine with reagents like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (like pyridine or triethylamine) converts the alcohol into the corresponding tosylate or mesylate ester. Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into an alkyl chloride or bromide, respectively.

Displacement by Nucleophiles: Once the activated intermediate is formed, it can be readily displaced by a wide range of nucleophiles. This allows for the introduction of various functionalities at the terminus of the side chain, as shown in the table below.

| Leaving Group | Nucleophile | Product Functional Group |

|---|---|---|

| -OTs, -OMs, -Br, -Cl | N₃⁻ (Azide) | -CH₂-CH₂-CH₂-N₃ (Alkyl Azide) |

| -OTs, -OMs, -Br, -Cl | CN⁻ (Cyanide) | -CH₂-CH₂-CH₂-CN (Nitrile) |

| -OTs, -OMs, -Br, -Cl | I⁻ (Iodide) | -CH₂-CH₂-CH₂-I (Alkyl Iodide) |

| -OTs, -OMs, -Br, -Cl | R-S⁻ (Thiolate) | -CH₂-CH₂-CH₂-S-R (Thioether) |

| -OTs, -OMs, -Br, -Cl | R₂NH (Secondary Amine) | -CH₂-CH₂-CH₂-NR₂ (Tertiary Amine) |

Information regarding the chemical compound “3-Bromo-4-(3-hydroxypropyl)pyridine” is not available in public sources.

Following a comprehensive search of scholarly articles, patents, and chemical databases, no specific information was found regarding the chemical reactivity and transformation pathways of 3-Bromo-4-(3-hydroxypropyl)pyridine. The performed searches aimed to retrieve data on the derivatization of its hydroxyl group (e.g., esterification, etherification), its chemo- and regioselectivity in multi-functional transformations, and investigations into its reaction mechanisms and kinetics.

The search results did not yield any publications or documents containing detailed research findings, such as reaction schemes, experimental conditions, product yields, or kinetic and mechanistic data, that are explicitly focused on 3-Bromo-4-(3-hydroxypropyl)pyridine. While information on related compounds with bromo- and hydroxyl-substituted pyridine cores exists, a strict adherence to the requested subject matter prevents the inclusion of such data.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the chemical reactivity of this specific compound as outlined in the request, due to the absence of relevant information in the public domain.

Computational Chemistry and Theoretical Studies of 3 Bromo 4 3 Hydroxypropyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of molecules. For a comprehensive understanding of 3-Bromo-4-(3-hydroxypropyl)pyridine, a combination of theoretical methods is employed.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method for predicting the molecular geometry and electronic properties of chemical compounds. By utilizing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), the equilibrium geometry of 3-Bromo-4-(3-hydroxypropyl)pyridine can be determined by finding the minimum energy structure on the potential energy surface.

In a representative study on a similar bromo-substituted pyridine (B92270) derivative, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, DFT calculations at the B3LYP/6-311+G(2d,p) level were used to optimize the molecular structure. tandfonline.com The calculated bond lengths and angles from such an analysis are expected to be in good agreement with experimental data that could be obtained from X-ray crystallography. For 3-Bromo-4-(3-hydroxypropyl)pyridine, key geometric parameters predicted by DFT would include the C-Br, C-N, C-C, and C-O bond lengths, as well as the bond angles and dihedral angles defining the spatial arrangement of the pyridine ring and the hydroxypropyl side chain.

Table 1: Predicted Key Geometric Parameters for 3-Bromo-4-(3-hydroxypropyl)pyridine (Illustrative) Note: These are hypothetical values for illustrative purposes, based on general knowledge of similar structures.

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-N Bond Length (in ring) | ~1.34 Å |

| C-C Bond Length (ring) | ~1.39 Å |

| C-C Bond Length (side chain) | ~1.53 Å |

| C-O Bond Length | ~1.43 Å |

| Pyridine Ring Dihedral Angle | ~0° (planar) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a significant indicator of chemical reactivity and stability. A smaller energy gap suggests higher reactivity and lower stability. For 3-Bromo-4-(3-hydroxypropyl)pyridine, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the bromine atom, while the LUMO would likely be distributed over the pyridine ring, particularly the carbon atoms. In a related study on a quinolone-based hydrazone, a small HOMO-LUMO gap suggested good chemical reactivity. acs.org

Table 2: Predicted FMO Properties for 3-Bromo-4-(3-hydroxypropyl)pyridine (Illustrative) Note: These are hypothetical values for illustrative purposes.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

These values would indicate that 3-Bromo-4-(3-hydroxypropyl)pyridine is a relatively stable molecule, but susceptible to electrophilic attack at the electron-rich sites identified by the HOMO distribution.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, prone to nucleophilic attack).

For 3-Bromo-4-(3-hydroxypropyl)pyridine, the MEP surface would likely show the most negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, making them the primary sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the regions around the bromine atom would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic interactions. A study on tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate similarly used MEP analysis to identify reactive sites. tandfonline.com

Conformational Analysis and Energy Minima Identification

The 3-hydroxypropyl side chain of 3-Bromo-4-(3-hydroxypropyl)pyridine can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformations, which correspond to energy minima on the potential energy surface.

The relative energies of different conformers (e.g., gauche and anti) can be calculated to determine the most populated and therefore most likely, conformation at a given temperature. The stability of these conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the pyridine nitrogen. General principles suggest that substituents on a chain prefer a staggered arrangement to minimize steric strain. maricopa.edutestbook.com

Theoretical Spectroscopic Data Prediction (e.g., vibrational frequencies)

Theoretical calculations can predict spectroscopic data, such as vibrational frequencies from infrared (IR) and Raman spectroscopy. By calculating the harmonic vibrational frequencies using DFT, a theoretical vibrational spectrum can be generated. These predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of experimental vibrational bands. acs.orgelixirpublishers.comnih.gov

For 3-Bromo-4-(3-hydroxypropyl)pyridine, characteristic vibrational frequencies would include:

O-H stretching: around 3300-3500 cm-1

C-H stretching (aromatic and aliphatic): around 2900-3100 cm-1

C=N and C=C stretching (pyridine ring): in the 1400-1600 cm-1 region

C-O stretching: around 1050-1150 cm-1

C-Br stretching: in the lower frequency region, typically below 700 cm-1

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model reaction pathways and characterize transition states, providing insights into reaction mechanisms and kinetics. acs.orgresearchgate.net For 3-Bromo-4-(3-hydroxypropyl)pyridine, potential reactions could include nucleophilic substitution at the bromine-bearing carbon, electrophilic substitution on the pyridine ring, or reactions involving the hydroxyl group.

By mapping the potential energy surface for a given reaction, the structures and energies of reactants, intermediates, transition states, and products can be determined. The activation energy, calculated as the energy difference between the reactants and the transition state, provides a measure of the reaction rate. For instance, modeling the reaction of 3-Bromo-4-(3-hydroxypropyl)pyridine with a nucleophile would involve locating the transition state for the displacement of the bromide ion. Studies on other pyridine derivatives have explored various reaction pathways, including cycloadditions and catalytic cycles. organic-chemistry.orgwikipedia.orgacs.org

Solvent Effects and Computational Modeling of Solvation

The chemical and physical properties of a molecule can be significantly influenced by the surrounding solvent. Computational chemistry offers powerful tools to simulate these interactions, providing insights into how solvents can alter molecular conformation, reactivity, and electronic properties. The modeling of solvation is broadly categorized into two main approaches: implicit and explicit solvent models.

Implicit Solvent Models (Continuum Models):

Implicit or continuum models are a computationally efficient way to approximate the effects of a solvent by treating it as a continuous medium with a characteristic dielectric constant, rather than as individual molecules. wikipedia.orgwikipedia.org One of the most widely used methods is the Polarizable Continuum Model (PCM). wikipedia.orguni-muenchen.de In this approach, the solute molecule is placed within a cavity in the solvent continuum, and the electrostatic interactions between the solute and the polarized continuum are calculated. uni-muenchen.dediracprogram.org

The total free energy of solvation in the PCM framework is typically calculated as the sum of several components:

G_es : The electrostatic contribution, arising from the interaction of the solute's charge distribution with the polarized dielectric continuum. uni-muenchen.de

G_cav : The cavitation energy, which is the energy required to create the solute cavity within the solvent. uni-muenchen.de

G_dr : The dispersion-repulsion contribution, accounting for the van der Waals interactions between the solute and the solvent. uni-muenchen.de

Different variations of the PCM, such as the Conductor-like Polarizable Continuum Model (C-PCM) and the Integral Equation Formalism PCM (IEF-PCM), offer refinements to this approach and are available in many quantum chemistry software packages. wikipedia.orgnih.govq-chem.com Density Functional Theory (DFT) calculations combined with a PCM are a common method for studying solvent effects on molecules like pyridine derivatives. researchgate.netjlu.edu.cnresearchgate.net For a molecule like 3-bromo-4-(3-hydroxypropyl)pyridine, with its polar pyridine ring and hydroxyl group, electrostatic interactions are expected to be a dominant factor in polar solvents. wikipedia.org

Explicit Solvent Models:

Explicit solvent models take a more detailed, but computationally intensive, approach by representing individual solvent molecules in the simulation. wikipedia.org This method allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding, which is particularly relevant for the hydroxyl group of 3-bromo-4-(3-hydroxypropyl)pyridine and the nitrogen atom of the pyridine ring. wikipedia.orgjlu.edu.cn

These simulations are often performed using molecular dynamics (MD) or Monte Carlo (MC) methods. wikipedia.org While computationally demanding, explicit solvent models can provide a more accurate and realistic picture of the local solvent structure around the solute. stackexchange.comresearchgate.net

Hybrid Solvent Models:

Hybrid models, often termed QM/MM (Quantum Mechanics/Molecular Mechanics), offer a compromise between the accuracy of explicit models and the efficiency of implicit models. wikipedia.org In this approach, the solute molecule is treated with a high level of theory (QM), while the surrounding solvent molecules are treated with a less computationally expensive method (MM). wikipedia.org This can be particularly useful for studying chemical reactions or other processes where specific solute-solvent interactions in the first solvation shell are crucial. rsc.org

Expected Solvent Effects on 3-Bromo-4-(3-hydroxypropyl)pyridine:

The presence of a polar pyridine ring, a hydrogen-bond-donating hydroxyl group, and an electron-withdrawing bromine atom in 3-bromo-4-(3-hydroxypropyl)pyridine suggests that its properties will be sensitive to the solvent environment.

In polar protic solvents (e.g., water, ethanol): Strong hydrogen bonding is expected between the solvent and both the pyridine nitrogen and the hydroxyl group. jlu.edu.cn This would lead to a significant stabilization of the molecule and could influence the conformational preference of the 3-hydroxypropyl side chain.

In polar aprotic solvents (e.g., DMSO, acetone): While unable to donate hydrogen bonds, these solvents can act as hydrogen bond acceptors and will interact strongly with the hydroxyl group's proton. Dipole-dipole interactions with the polar pyridine ring will also be significant.

In nonpolar solvents (e.g., hexane, toluene): Solute-solvent interactions will be much weaker, dominated by dispersion forces. In such an environment, intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen might become more favorable.

Illustrative Data Tables:

While specific computational data for 3-bromo-4-(3-hydroxypropyl)pyridine is not available, the following tables illustrate the type of information that would be generated from theoretical studies on solvent effects. The values presented are hypothetical but representative of what would be expected for a molecule of this nature.

Table 1: Hypothetical Solvation Free Energies (ΔG_solv) of 3-Bromo-4-(3-hydroxypropyl)pyridine in Different Solvents Calculated with a PCM (B3LYP/6-31G) Approach.*

| Solvent | Dielectric Constant (ε) | ΔG_solv (kcal/mol) |

| Gas Phase | 1.00 | 0.00 |

| Toluene | 2.38 | -4.52 |

| Acetone | 20.7 | -8.91 |

| Ethanol (B145695) | 24.5 | -10.25 |

| Water | 78.4 | -12.67 |

Table 2: Hypothetical Effect of Solvent on Key Molecular Properties of 3-Bromo-4-(3-hydroxypropyl)pyridine.

| Solvent | Dipole Moment (Debye) | O-H Bond Length (Å) | C-Br Bond Length (Å) |

| Gas Phase | 2.85 | 0.965 | 1.902 |

| Toluene | 3.12 | 0.968 | 1.905 |

| Water | 4.58 | 0.975 | 1.911 |

Applications of 3 Bromo 4 3 Hydroxypropyl Pyridine in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block for Complex Molecules

The strategic placement of the bromo and hydroxypropyl groups on the pyridine (B92270) core makes 3-Bromo-4-(3-hydroxypropyl)pyridine an exceptionally useful intermediate in organic synthesis. The bromine atom serves as a key handle for modern cross-coupling reactions, while the hydroxyl group allows for a different set of chemical modifications, such as oxidation or etherification, and can participate in cyclization reactions.

Precursor in the Synthesis of Substituted Pyridine-Containing Scaffolds

The bromine atom at the 3-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. wikipedia.org These reactions allow for the introduction of a wide array of substituents at this position, transforming the initial building block into more complex and functionally diverse pyridine derivatives. The development of these coupling methods has significantly expanded the ability to synthesize complex aryl amines and other substituted aromatic compounds. wikipedia.org

Key cross-coupling reactions applicable to 3-Bromo-4-(3-hydroxypropyl)pyridine include:

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds, polyolefins, and styrenes. wikipedia.org The reaction is typically tolerant of various functional groups and a range of aryl, vinyl, or alkyl boronic acids can be used. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This method involves the coupling of the bromopyridine with a terminal alkyne, creating an alkynylpyridine derivative. scirp.orgwikipedia.org This reaction is instrumental in forming carbon-carbon bonds under mild conditions and is widely used in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the bromopyridine with an amine. wikipedia.orglibretexts.org It allows for the synthesis of aryl amines from a wide variety of amine coupling partners, including primary and secondary amines. chemspider.comnih.gov

The hydroxypropyl side chain generally remains intact under the conditions of these reactions, or it can be temporarily protected if necessary. This allows for the selective functionalization of the pyridine core without affecting the hydroxyl group, which can be used for subsequent transformations.

| Reaction Type | Coupling Partner (Example) | Potential Product | Significance of Product Class |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | 3-Phenyl-4-(3-hydroxypropyl)pyridine | Core structure in various biologically active molecules and ligands. |

| Sonogashira Coupling | Phenylacetylene | 3-(Phenylethynyl)-4-(3-hydroxypropyl)pyridine | Important intermediates for synthesizing more complex heterocycles and functional materials. scirp.org |

| Buchwald-Hartwig Amination | Morpholine | 3-(Morpholin-4-yl)-4-(3-hydroxypropyl)pyridine | Aryl amines are prevalent in pharmaceuticals and agrochemicals. wikipedia.org |

Intermediate for the Construction of Fused Heterocyclic Systems

Fused heterocyclic systems are core components of many biologically active compounds and functional materials, often exhibiting enhanced stability and specific electronic properties. ias.ac.in 3-Bromo-4-(3-hydroxypropyl)pyridine is a prime candidate for constructing such systems. A common strategy involves a two-step process: first, a cross-coupling reaction at the C3-bromo position introduces a new functional group, followed by an intramolecular cyclization reaction involving the hydroxypropyl side chain at the C4 position.

For instance, a Sonogashira coupling can introduce an alkyne substituent at the 3-position. The resulting molecule, containing a hydroxyl group and an alkyne in proximity, can undergo an intramolecular cyclization to form a new furan (B31954) ring fused to the original pyridine, yielding a furo[3,2-b]pyridine (B1253681) derivative. Such cyclization strategies are a key method for building complex polycyclic aromatic systems. mdpi.comnih.gov

| Initial Reaction (at C3) | Introduced Substituent | Cyclization Type | Fused Heterocyclic Product |

|---|---|---|---|

| Sonogashira Coupling | -C≡CR | Intramolecular hydroalkoxylation | 2-Substituted-4,5-dihydrofuro[3,2-b]pyridine derivative |

| Buchwald-Hartwig Amination | -NHR | Intramolecular N-alkylation (after oxidation of alcohol to aldehyde/acid) | Substituted dihydropyrido[3,4-b]pyrazine derivative |

| Suzuki Coupling (with 2-formylphenylboronic acid) | -C₆H₄(CHO) | Intramolecular condensation | Bridged polycyclic aromatic system |

Potential in the Development of Functional Organic Materials

The unique electronic features and functional groups of 3-Bromo-4-(3-hydroxypropyl)pyridine make it an attractive monomer or building block for creating advanced organic materials. Pyridine-containing polymers and supramolecular structures are of great interest for applications in catalysis, electronics, and gas storage. digitellinc.comresearchgate.net

Incorporation into Polymeric Structures

Pyridine-containing polymers possess unique properties stemming from the Lewis basic nitrogen atom in the repeat unit, which can influence the material's solubility, thermal stability, and ability to coordinate with metals. digitellinc.comrsc.org There are two primary hypothetical routes for incorporating 3-Bromo-4-(3-hydroxypropyl)pyridine into polymers.

Monomer Synthesis via the Hydroxyl Group: The terminal hydroxyl group can be readily functionalized to create a polymerizable monomer. For example, esterification with acryloyl chloride or methacryloyl chloride would yield a vinyl monomer. This monomer could then undergo free-radical or controlled radical polymerization (e.g., RAFT) to produce a side-chain functionalized polymer. The resulting polymer would have a poly(acrylate) or poly(methacrylate) backbone with pendant 3-bromo-4-propylpyridine (B8734928) units.

Polycondensation Reactions: The pyridine unit itself can be part of the polymer backbone. For instance, derivatives of this compound could be used in polycondensation reactions. A series of pyridine-based polybenzimidazoles (PBIs) have been synthesized from pyridine dicarboxylic acids for use in high-temperature fuel cell membranes. benicewiczgroup.com This demonstrates the utility of incorporating pyridine rings directly into the main chain to enhance material properties like thermal stability and proton conductivity. benicewiczgroup.com

The properties of the resulting polymers can be further tuned by post-polymerization modification of the bromine atom or the pyridine nitrogen.

Use in Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, metal coordination, π-π stacking) to construct well-ordered, higher-level structures. 3-Bromo-4-(3-hydroxypropyl)pyridine possesses key features for designing such architectures.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen is an excellent ligand for coordinating with metal ions. alfa-chemistry.com This coordination ability is widely exploited in the construction of MOFs, which are crystalline materials with tunable porosity and high surface areas. alfa-chemistry.comrsc.org While the bromo-substituent might sterically or electronically influence the coordination, the pyridine nitrogen remains a viable coordination site. The hydroxypropyl chain could serve to functionalize the pores of the resulting MOF or participate in secondary interactions to stabilize the framework.

Hydrogen-Bonded Networks: The hydroxyl group is a strong hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor. rsc.org This combination allows the molecule to self-assemble into complex one-, two-, or three-dimensional networks through hydrogen bonding. The interplay between hydrogen bonding and π-π stacking of the pyridine rings can lead to the formation of gels, liquid crystals, or other ordered soft materials. The shape and nature of co-existing solvent molecules, such as alcohols, can also play a crucial role in directing the self-assembly process into specific structures like crystals or gels. nih.gov

Derivatives in Probe Development for Chemical Biology Research

Chemical probes are essential tools for studying biological systems, enabling the detection and visualization of specific ions, molecules, or cellular processes. Pyridine-based structures are frequently used as scaffolds for chemosensors due to their coordination properties and synthetic tractability. researchgate.netresearchgate.net

Derivatives of 3-Bromo-4-(3-hydroxypropyl)pyridine are promising candidates for the development of fluorescent or colorimetric probes. The design of such a probe typically involves three components: a recognition site (receptor), a signaling unit (e.g., a fluorophore), and a linker.

Scaffold and Linker: The 4-(3-hydroxypropyl)pyridine core can serve as both a recognition element and a structural scaffold. The pyridine nitrogen can act as a binding site for metal ions like Pb²⁺ or Cu²⁺. researchgate.netnih.gov The propyl chain acts as a flexible linker, separating the recognition event from the signaling unit to prevent interference.

Attachment of Signaling Unit: The bromine atom at the C3 position is the ideal handle for introducing a signaling unit via robust and high-yielding cross-coupling reactions. For example, a Suzuki or Sonogashira coupling can be used to attach a well-known fluorophore, such as a coumarin, fluorescein, or rhodamine derivative.

Mechanism of Action: A common sensing mechanism involves photoinduced electron transfer (PET). In the "off" state, the pyridine nitrogen can quench the fluorescence of the attached fluorophore. Upon binding to a target analyte (e.g., a metal ion), the electron-donating ability of the nitrogen is suppressed, which "turns on" the fluorescence, providing a detectable signal. Recently, probes based on imidazo[1,2-a]pyridine (B132010) have been designed to detect species like hydrogen peroxide. mdpi.com

| Component | Role | Derivatization Strategy | Example |

|---|---|---|---|

| Pyridine Nitrogen | Recognition Site | Direct coordination with analyte | Binding of metal cations (e.g., Pb²⁺, Cu²⁺) |

| Hydroxypropyl Chain | Linker / Solubilizing Group | Provides spatial separation and tunes solubility | - |

| C3-Bromo Position | Handle for Fluorophore Attachment | Suzuki coupling with a boronic acid-functionalized fluorophore | Coupling with 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)coumarin |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While established methods for the synthesis of substituted pyridines exist, future research will focus on creating more atom-economical, efficient, and selective routes to 3-Bromo-4-(3-hydroxypropyl)pyridine and its analogues. Current multistep syntheses can be resource-intensive and may generate significant waste. The development of one-pot or tandem reactions that construct the substituted pyridine (B92270) core in a single, streamlined process is a key objective.

Future synthetic strategies could involve:

C-H Activation/Functionalization: Direct C-H functionalization of simpler pyridine precursors offers a powerful and efficient alternative to traditional cross-coupling methods, which often require pre-functionalized starting materials. Research into regioselective C-H bromination and alkylation of pyridine derivatives could lead to more direct syntheses.

Novel Cyclization Strategies: Investigating new cyclocondensation reactions, potentially from readily available acyclic precursors, could provide access to the pyridine core with the desired substitution pattern. youtube.com The Bohlmann-Rahtz pyridine synthesis, for example, allows for the creation of trisubstituted pyridines and could be adapted for this target. beilstein-journals.orgnih.gov

Enzymatic and Biocatalytic Methods: The use of enzymes or whole-cell biocatalysts could offer unparalleled selectivity and milder reaction conditions, reducing the environmental impact of the synthesis.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Direct C-H Functionalization | High atom economy, reduced number of steps. | Development of selective catalysts for C-H bromination and alkylation. |

| Novel Cyclocondensation | Access from simple, acyclic precursors. | Design of new multicomponent reactions for pyridine ring formation. |

| Biocatalysis | High selectivity, mild conditions, sustainability. | Screening and engineering of enzymes for pyridine synthesis. |

Investigation of Unprecedented Reactivity Modes and Catalytic Transformations

The dual functionality of 3-Bromo-4-(3-hydroxypropyl)pyridine—an electrophilic site at the bromine-substituted carbon and a nucleophilic hydroxyl group—presents a rich landscape for exploring novel reactivity. Future research will aim to move beyond predictable transformations and uncover unprecedented reaction pathways.

Key areas of investigation include:

Catalytic Activation of the Hydroxyl Group: Developing new catalytic systems to activate the terminal hydroxyl group for subsequent reactions, such as etherification, esterification, or conversion to other functional groups, without affecting the pyridine core or the bromine atom.

Intramolecular Cyclization Reactions: Exploring conditions that promote intramolecular cyclization between the hydroxypropyl chain and the pyridine ring (or a functional group introduced at the bromine position) could lead to the synthesis of novel bicyclic and heterocyclic scaffolds.

Metal-Catalyzed Cross-Coupling Innovations: While Suzuki, Sonogashira, and Buchwald-Hartwig couplings are standard, research into new catalytic systems with lower catalyst loadings, broader substrate scope, and tolerance to the hydroxyl group is needed. This could involve the use of non-precious metal catalysts (e.g., iron, copper, nickel) to enhance sustainability. For instance, palladium-catalyzed C-N bond formation has been used effectively with related bromo-pyridines. acs.org

Advanced Computational Modeling for Predictive Synthesis and Property Tuning

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. For 3-Bromo-4-(3-hydroxypropyl)pyridine, these methods can accelerate discovery and provide deep mechanistic insights.

Future applications of computational modeling include:

Reaction Pathway and Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum mechanical methods to model potential reaction pathways, predict transition state energies, and understand the regioselectivity of reactions. This can help in optimizing reaction conditions and predicting the feasibility of novel transformations.

Predictive Property Tuning: Calculating key physicochemical properties such as solubility, lipophilicity, and electronic properties (e.g., HOMO/LUMO energies) for virtual libraries of derivatives. nih.gov This allows for the rational design of molecules with specific desired characteristics before their synthesis is attempted. For example, computational studies on related hydroxypyridine derivatives have been used to predict their preferred tautomeric forms and ability to penetrate the central nervous system. nih.gov

Catalyst Design: Modeling the interaction between the substrate and potential catalysts to design more efficient and selective catalytic systems for its transformation. This approach has been applied to understand inhibitor binding to enzymes, a principle that can be extended to catalyst-substrate interactions. nih.gov

Development of High-Throughput Screening Methodologies for New Transformations

To accelerate the discovery of new reactions and applications for 3-Bromo-4-(3-hydroxypropyl)pyridine, high-throughput screening (HTS) methodologies are essential. These techniques allow for the rapid testing of a large number of reaction conditions or the screening of derivatives for specific activities.

Future research in this area will focus on:

Miniaturized Reaction Arrays: Developing microplate-based platforms to rapidly screen a wide range of catalysts, ligands, solvents, and other reaction parameters for cross-coupling and functionalization reactions.

Rapid Analytical Techniques: Integrating HTS with rapid analytical methods like mass spectrometry (MS) or fluorescence-based assays to quickly determine reaction outcomes and yields.

Screening for Biological Activity: Employing HTS to screen libraries of compounds derived from 3-Bromo-4-(3-hydroxypropyl)pyridine against various biological targets, such as enzymes or receptors, to identify potential new therapeutic agents. nih.govresearchgate.netnih.gov Methodological platforms for screening pyridine derivatives against enzymes have already been established and could be adapted. nih.govresearchgate.net

| HTS Application | Technique | Goal |

| Reaction Optimization | Microplate-based reaction arrays with LC-MS analysis. | Rapidly identify optimal conditions for known and new transformations. |

| Catalyst Discovery | Parallel synthesis and screening of catalyst libraries. | Discover novel and more efficient catalysts for functionalizing the scaffold. |

| Biological Screening | Fluorescence or colorimetric assays in multi-well plates. | Identify new biologically active derivatives for drug discovery. researchgate.netnih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. The synthesis and functionalization of 3-Bromo-4-(3-hydroxypropyl)pyridine are well-suited for these modern technologies.

Future directions include:

Continuous Flow Synthesis: Developing end-to-end flow processes for the synthesis of the target molecule. Flow chemistry can improve heat and mass transfer, allow for the safe use of hazardous reagents, and enable precise control over reaction parameters, often leading to higher yields and purity. beilstein-journals.orgnih.govorganic-chemistry.orgresearchgate.net The Bohlmann-Rahtz pyridine synthesis has been successfully transferred to a continuous flow microwave reactor, demonstrating the feasibility of this approach. beilstein-journals.orgnih.gov

Automated Derivatization: Integrating flow reactors with automated liquid handlers and purification systems to create a platform for the rapid, on-demand synthesis of a library of derivatives from the 3-Bromo-4-(3-hydroxypropyl)pyridine scaffold. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Bromo-4-(3-hydroxypropyl)pyridine?

Answer:

The synthesis typically involves bromination of pyridine precursors followed by functionalization. A validated approach includes:

- Low-temperature aryl bromide-to-alcohol conversion : Brominated pyridines (e.g., 3-bromo-4-methylpyridine) undergo hydroxylation under controlled conditions, as seen in analogous 6-substituted pyridinol syntheses .

- Multi-step sequences : Intramolecular cyclization or coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) can introduce the 3-hydroxypropyl group. For example, brominated intermediates may react with propargyl alcohol derivatives, followed by hydrogenation .

Key considerations : Optimize reaction temperatures (<0°C for bromine stability) and use catalysts like Pd(PPh₃)₄ for coupling efficiency.

Basic: How can the molecular structure and stability of 3-Bromo-4-(3-hydroxypropyl)pyridine be characterized?

Answer:

- X-ray diffraction (XRD) : Resolve crystal structure (orthorhombic lattice parameters: a = 19.985 Å, b = 7.6989 Å, c = 21.093 Å) to confirm bond angles and intermolecular interactions .

- DSC analysis : Measure thermal stability (e.g., melting points >150°C) and phase transitions.

- DFT calculations : Validate electronic configurations and noncovalent interactions (e.g., hydrogen bonding between hydroxyl and pyridine N) .

Advanced: What role does 3-Bromo-4-(3-hydroxypropyl)pyridine play in coordination chemistry?

Answer:

The compound acts as a precursor for polydentate ligands . For example:

- Outer-sphere coordination : The hydroxyl and pyridine groups enable second-sphere interactions with metal ions (e.g., Fe³⁺, Cu²⁺), forming supramolecular assemblies.

- Mechanochemical interconversion : Grinding with metal salts induces structural rearrangements, as demonstrated for similar bis-triazolylpyridine ligands .

Experimental design : Use UV-Vis and EPR spectroscopy to monitor coordination geometry changes under mechanical stress.

Advanced: How can nucleophilic aromatic substitution (SNAr) reactivity be analyzed for this compound?

Answer:

- Kinetic studies : Track bromide displacement by nucleophiles (e.g., amines, thiols) via HPLC or ¹H NMR.

- Activation parameters : Determine k values at varying temperatures (Arrhenius plots) to assess electron-withdrawing effects from the bromine .

Example : React with piperidine in DMF at 80°C; monitor Br⁻ release via ion chromatography.

Advanced: How do conformational isomerism and solution-phase dynamics affect its applications?

Answer:

- Rotamer analysis : The 3-hydroxypropyl chain exhibits gauche and anti conformers. Use variable-temperature NMR to quantify populations (ΔG ~1–3 kcal/mol) .

- Solvent effects : Polar solvents (e.g., water) stabilize intramolecular H-bonding, reducing isomer interconversion rates.

Advanced: What contradictions exist in reported synthetic protocols, and how can they be resolved?

Answer:

- Bromination vs. hydroxylation sequence : Some studies prioritize bromination early ( ), while others introduce hydroxyl groups post-cyclization ( ).

Resolution : Compare yields and regioselectivity using DFT-predicted transition states. For sterically hindered derivatives, late-stage bromination may reduce side reactions.

Basic: How can purity and stability be validated for this compound?

Answer:

- HPLC-MS : Detect impurities (e.g., dehydrohalogenation byproducts).

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via TGA and IR (OH and C-Br bond stability) .

Advanced: What medicinal chemistry applications are emerging for this scaffold?

Answer:

- mGluR5 antagonist analogs : The hydroxypropyl group mimics pharmacophores in metabotropic glutamate receptor inhibitors (e.g., MTEP derivatives) .

- Antioxidant precursors : Pyridinol derivatives exhibit radical-scavenging activity; test via DPPH assays .

Advanced: How do computational (DFT) and experimental structural data compare?

Answer:

- Bond length deviations : DFT-predicted C-Br lengths (1.89 Å) vs. XRD (1.91 Å) suggest minor van der Waals corrections.

- Noncovalent interactions : DFT underestimates π-stacking energies by ~5 kcal/mol; validate with MP2 calculations .

Advanced: What strategies optimize mechanochemical complex formation?

Answer:

- Ball milling : Mix 3-Bromo-4-(3-hydroxypropyl)pyridine with ZnCl₂ at 30 Hz for 1 hr. Monitor coordination via PXRD and IR .

- Solvent-free conditions : Enhance ligand-metal contact by avoiding solvation competition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings